N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
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Overview
Description
This compound is a sulfonamide derivative featuring a furan ring attached to a methanesulfonamide group. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been involved in the synthesis of biologically active molecules, including hif-1 inhibitors and ephrin binding inhibitors .
Mode of Action
It’s known that similar compounds participate in suzuki coupling reactions, which are used for creating carbon-carbon bonds .
Result of Action
Similar compounds have been implicated in the synthesis of stable dye-sensitized solar cells and the inhibition of ephrin binding .
Action Environment
It’s known that similar compounds should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide typically involves the reaction of 5-formylfuran-2-ylmethylamine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-formylfuran-2-carboxylic acid.
Reduction: 5-hydroxymethylfuran-2-ylmethyl-N-methylmethanesulfonamide.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reactant in Suzuki coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the synthesis of stable dye-sensitized solar cells and other industrially relevant materials.
Comparison with Similar Compounds
Similar Compounds
5-formylfuran-2-ylmethyl acetate: Similar structure but with an acetate group instead of a methanesulfonamide group.
5-formylfuran-2-ylmethylbenzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
5-formylfuran-2-ylmethyl formate: Similar structure but with a formate group instead of a methanesulfonamide group.
Uniqueness
N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide stands out due to its unique combination of a furan ring and a methanesulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-9(14(2,11)12)5-7-3-4-8(6-10)13-7/h3-4,6H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAHVGJSSMSJPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)C=O)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390363 |
Source
|
Record name | N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878427-52-2 |
Source
|
Record name | N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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